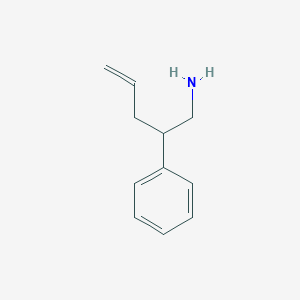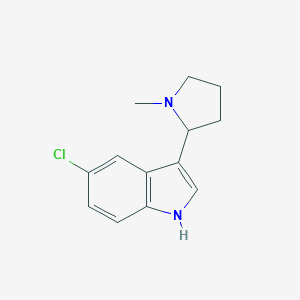
2-Methylcyclododecanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcyclododecanone is a cyclic ketone with a molecular formula of C13H24O. It is a colorless, oily liquid with a pleasant odor and is widely used in the fragrance industry. Apart from its use in the fragrance industry, 2-Methylcyclododecanone also has potential applications in scientific research, particularly in the field of biochemistry and physiology.
Scientific Research Applications
Synthesis of Fused Heterocycles : 2-Methylcyclododecanone and its derivatives have been used as key intermediates in the synthesis of macrocyclic systems incorporating fused or exocyclic nitrogen heterocycles. This application is significant in the field of organic synthesis for creating complex molecular structures (Zoorob, Elsherbini, & Hamama, 2012).
Ring Enlargement Reactions : The compound plays a crucial role in ring enlargement reactions, a process critical in organic chemistry for generating larger cyclic structures. This application is vital for the synthesis of various organic compounds, including heterophanes (Hadj-Abo, Bienz, & Hesse, 1994).
Applications in Biodegradation : In environmental science, derivatives of 2-Methylcyclododecanone, like cyclodextrins, have been studied for their role in enhancing the biodegradation of pollutants such as transformer oil in soils. This research is critical for developing bioremediation technologies (Molnár et al., 2005).
Photochemical Studies : The photochemistry of compounds related to 2-Methylcyclododecanone, such as 2-oximinocyclododecanone, has been explored. These studies provide insights into the behavior of these compounds under light exposure, which is essential for understanding their potential applications in photochemical processes (Yates, Wong, & Mclean, 1981).
Use in Perfume Synthesis : The application of cyclododecanone, a related compound, in the synthesis of perfumes, particularly muscone, highlights its importance in the fragrance industry. This research outlines the industrial prospects of these methods (Zhao Qibo, 2010).
Alicyclic Polymers for Resist Applications : In materials science, alicyclic polymers based on derivatives of 2-Methylcyclododecanone have been developed for use as photoresist materials in lithography. This research is significant for advancing microfabrication technologies (Okoroanyanwu et al., 1998).
properties
CAS RN |
16837-94-8 |
|---|---|
Product Name |
2-Methylcyclododecanone |
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-methylcyclododecan-1-one |
InChI |
InChI=1S/C13H24O/c1-12-10-8-6-4-2-3-5-7-9-11-13(12)14/h12H,2-11H2,1H3 |
InChI Key |
JJUNXABENLJLAY-UHFFFAOYSA-N |
SMILES |
CC1CCCCCCCCCCC1=O |
Canonical SMILES |
CC1CCCCCCCCCCC1=O |
Other CAS RN |
16837-94-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





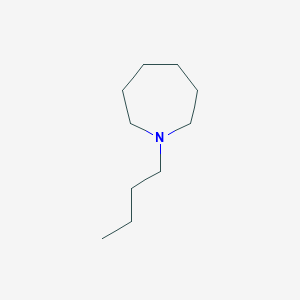
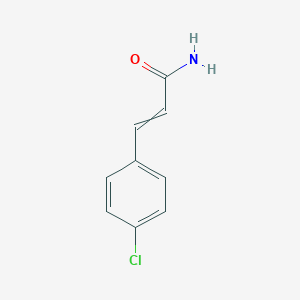


![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)
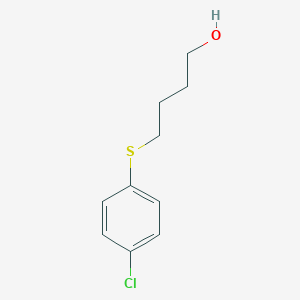

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)
